molecular formula C15H21Cl3N2O B11989349 N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide

N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide

Cat. No.: B11989349
M. Wt: 351.7 g/mol
InChI Key: WHXRKSBWHARVPL-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is a synthetic organic compound with the molecular formula C15H21Cl3N2O It is characterized by the presence of a trichloromethyl group, a toluidine moiety, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide typically involves the reaction of 3-toluidine with 2,2,2-trichloroethyl hexanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce compounds with fewer chlorine atoms .

Scientific Research Applications

N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive, and its presence can influence the compound’s ability to interact with biological molecules. The toluidine moiety may also play a role in the compound’s biological activity by interacting with cellular receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is unique due to the specific positioning of the toluidine moiety, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H21Cl3N2O

Molecular Weight

351.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]hexanamide

InChI

InChI=1S/C15H21Cl3N2O/c1-3-4-5-9-13(21)20-14(15(16,17)18)19-12-8-6-7-11(2)10-12/h6-8,10,14,19H,3-5,9H2,1-2H3,(H,20,21)

InChI Key

WHXRKSBWHARVPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C

Origin of Product

United States

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